3-(2,2-Difluoropropyl)azetidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

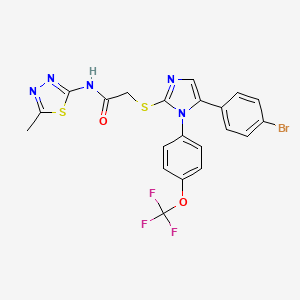

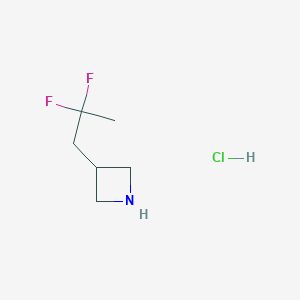

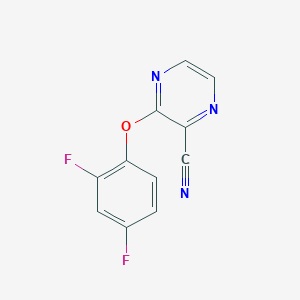

3-(2,2-Difluoropropyl)azetidine hydrochloride, also known as DFP or Fluoropropylazetidine, is a chemical compound used in various fields of research and industry. It has a molecular formula of C6H12ClF2N and a molecular weight of 171.62 .

Molecular Structure Analysis

The InChI code for 3-(2,2-Difluoropropyl)azetidine hydrochloride is 1S/C6H11F2N.ClH/c1-6(7,8)2-5-3-9-4-5;/h5,9H,2-4H2,1H3;1H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 3-(2,2-Difluoropropyl)azetidine;hydrochloride are not available, azetidines are known to be involved in various types of reactions due to their ring strain . They are excellent candidates for ring-opening and expansion reactions .

Physical And Chemical Properties Analysis

3-(2,2-Difluoropropyl)azetidine hydrochloride is a powder . It should be stored in a well-ventilated place and kept in its original container . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One significant application of azetidine derivatives in scientific research is in the synthesis of pharmaceutical compounds. For instance, azetidine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors, which are crucial for neurological function. The study by Doll et al. (1999) elaborates on the synthesis and in vivo binding properties of a fluoro derivative of A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, highlighting its potential for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).

Understanding Biological Processes

Azetidine derivatives also play a role in understanding biological processes. The research by Pitman et al. (1977) used Azetidine 2-carboxylic Acid to investigate the relationship between protein synthesis and ion transport in plants, demonstrating how azetidine derivatives can be used as tools to study fundamental biological mechanisms (Pitman et al., 1977).

Developing Diagnostic Tools

Furthermore, azetidine derivatives are being explored for the development of diagnostic tools. For example, the compound 3-(Bromoethynyl)azetidine, as detailed in the work by Kohler et al. (2018), showcases the process development and safety study of a highly energetic building block necessary for the production of an active pharmaceutical ingredient (API), illustrating its potential application in the development of diagnostic and therapeutic agents (Kohler et al., 2018).

Safety and Hazards

The compound is classified as potentially corrosive to metals, can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including 3-(2,2-Difluoropropyl)azetidine;hydrochloride, have significant potential in various fields. They are used in organic synthesis, medicinal chemistry, catalytic processes, and more . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their unique properties and potential applications .

properties

IUPAC Name |

3-(2,2-difluoropropyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-6(7,8)2-5-3-9-4-5;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZDAGXLDDPWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CNC1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)

![2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2574645.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)

![4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2574647.png)

![3-(4-Chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)

![(E)-N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2574655.png)

![[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B2574656.png)